7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid basic properties
7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid basic properties
An In-Depth Technical Guide to the Basic Properties of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, commonly known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. As a close structural analog of natural purines, it allows for the design of molecules that can interact with biological systems that recognize purine nucleosides.[1][2] The key structural modification—the replacement of the nitrogen atom at position 7 with a carbon—fundamentally alters the electronic properties of the five-membered ring, making it more electron-rich.[1][2] This change also provides a new vector for chemical modification at the C7 position, enabling the exploration of novel structure-activity relationships (SAR).[2][3] Derivatives of this scaffold have shown a wide range of biological activities, including potent antitumor and antiviral properties.[1][4]
This guide focuses on a specific derivative, 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid . The introduction of a carboxylic acid group at the 2-position significantly influences the molecule's physicochemical properties, such as its acidity, solubility, and potential for forming ionic interactions. Understanding these basic properties is paramount for researchers in drug discovery and development, as they directly impact a compound's formulation, absorption, distribution, metabolism, and excretion (ADME) profile.
Core Physicochemical Properties
A foundational understanding begins with the molecule's basic physicochemical characteristics. These computed properties provide a baseline for further experimental investigation.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | BLDpharm[5] |
| Molecular Weight | 163.13 g/mol | PubChem[6] |
| IUPAC Name | 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | - |
| SMILES | C1=CNC2=C1N=C(N=C2)C(=O)O | - |
| CAS Number | 1314723-98-2 | BLDpharm[5] |
Acidity and Basicity: pKa Determination
The ionization state of a molecule at physiological pH is a critical determinant of its biological activity and pharmacokinetic properties. 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is an amphoteric molecule with both acidic and basic centers.
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Acidic Center: The carboxylic acid group (-COOH) is the primary acidic center, which will deprotonate to its carboxylate form (-COO⁻) as pH increases.
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Basic Centers: The pyrimidine ring contains nitrogen atoms that can be protonated at low pH. The basicity of these nitrogens is influenced by the electron-donating pyrrole ring and the electron-withdrawing carboxylic acid group.
Predicting the precise pKa values for a novel molecule without experimental data is challenging. However, based on analogous structures, we can anticipate the following:
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pKa₁ (Acidic): Expected in the range of 3-5 for the carboxylic acid.
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pKa₂ (Basic): Expected in the range of 1-4 for the most basic nitrogen on the pyrimidine ring.
Given the importance of this parameter, direct experimental determination is essential. Potentiometric titration is a precise, accurate, and straightforward method for this purpose.[7]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a self-validating system for determining the dissociation constants (pKa) in an aqueous medium.[7]
Rationale: This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting sigmoid titration curve, where the concentrations of the protonated and deprotonated species are equal.[8]
Methodology:
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System Preparation:
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Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 ± 0.5°C).
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Prepare a standardized solution of 0.1 M NaOH and a standardized solution of 0.1 M HCl. Ensure these are free of carbonate.
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Prepare a solution of the test compound (e.g., 0.01 M) in deionized water or a co-solvent system if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.1 M KCl.
-
-
Titration Procedure (for acidic pKa):
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Place a known volume (e.g., 50 mL) of the compound solution into a jacketed beaker to maintain constant temperature.
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Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
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Allow the pH to stabilize and record the initial reading.
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Add small, precise aliquots (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.
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After each addition, allow the pH to stabilize completely before recording the new pH and the total volume of titrant added.
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Continue the titration well past the expected equivalence point (e.g., to pH 11-12).
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-
Data Analysis:
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Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
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Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (the peak of the derivative curve).
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The pH at the half-equivalence point corresponds to the pKa value of the ionizable group (pKa = pH when [Acid] = [Conjugate Base]).
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Specialized software can be used for more accurate determination using non-linear regression analysis of the Henderson-Hasselbalch equation.[7]
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-
System Validation:
-
Re-check the pH meter calibration with the standard buffers after the experiment to ensure no drift occurred.
-
Perform a blank titration (titrating the solvent/electrolyte mixture without the compound) to correct for any background effects.
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Diagram: Workflow for pKa Determination A logical workflow for the potentiometric titration experiment.
Solubility Profile
Solubility is a gatekeeper property in drug development. Poor aqueous solubility can lead to low bioavailability and challenging formulation development.[9][10] It is crucial to measure both thermodynamic and kinetic solubility.
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Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the true solubility and is typically determined using the shake-flask method.[9][11]
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Kinetic Solubility: The concentration at which a compound, dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, begins to precipitate.[10][12] This is often used for high-throughput screening in early discovery.
Given the audience, determining thermodynamic solubility at various pH values is most relevant.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
Rationale: This method ensures that a true equilibrium is reached between the undissolved solid compound and the saturated solution, providing the most accurate measure of solubility.[11] Testing at different pH values (e.g., pH 1.2 for stomach acid, pH 7.4 for physiological conditions) is critical to understand how the compound will behave in vivo.[9]
Methodology:
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Preparation:
-
Prepare relevant aqueous buffers (e.g., 0.1 N HCl for pH 1.2; phosphate-buffered saline for pH 7.4).
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) for creating a calibration curve.
-
-
Equilibration:
-
Add an excess amount of the solid compound to a series of vials, ensuring enough solid remains undissolved at equilibrium.
-
Add a known volume of each prepared buffer to the respective vials.
-
Seal the vials tightly and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid phase from the solid residue without disturbing the equilibrium. This can be done by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant.
-
Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF). Note that adsorption to the filter can sometimes lead to an underestimation of solubility.[13]
-
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent (to prevent precipitation and fit within the analytical range).
-
Quantify the concentration of the compound in the diluted supernatant using a validated analytical method, typically HPLC-UV.
-
Construct a calibration curve using the prepared stock solution to determine the concentration accurately.
-
-
Solid-State Analysis:
-
After the experiment, the remaining solid material should be analyzed (e.g., by XRPD) to ensure that the solid form has not changed (e.g., from crystalline to amorphous or a different polymorph), as this would affect the solubility value.[13]
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Diagram: Workflow for Thermodynamic Solubility Assay A process flow for the Shake-Flask solubility determination method.
Conclusion
7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a compound built upon a medicinally significant scaffold. Its basic properties—governed by the interplay between the acidic carboxylic acid function and the basic deazapurine core—are fundamental to its potential as a therapeutic agent. While predictive data provides a starting point, this guide emphasizes the causality behind and the necessity for rigorous experimental determination of its pKa, solubility, and stability. The protocols provided herein represent self-validating, industry-standard workflows designed to generate the reliable and comprehensive data required by researchers, scientists, and drug development professionals to advance promising compounds from the bench to the clinic.
References
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Liu, Y., et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 48(14), 1774-1781. [Link]
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